molecular formula C13H17BrN2O2 B13013587 Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone

Cat. No.: B13013587
M. Wt: 313.19 g/mol
InChI Key: BGCLCJMUXHBCEN-UHFFFAOYSA-N
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Description

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a methanone derivative featuring a seven-membered azepane ring linked to a substituted pyridine moiety. The pyridine ring is functionalized with a bromo group at position 5, a methoxy group at position 2, and the methanone group at position 3.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

azepan-1-yl-(5-bromo-2-methoxypyridin-3-yl)methanone

InChI

InChI=1S/C13H17BrN2O2/c1-18-12-11(8-10(14)9-15-12)13(17)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3

InChI Key

BGCLCJMUXHBCEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N2CCCCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone typically involves the following key steps:

  • Starting Material: 5-bromo-2-methoxypyridine or its derivatives serve as the pyridine fragment precursor.
  • Formation of the Acyl Intermediate: Introduction of a carbonyl group at the 3-position of the pyridine ring, often via oxidation or acylation methods.
  • Amide Bond Formation: Coupling of the azepane amine with the acylated pyridine intermediate to form the methanone linkage.

Specific Synthetic Route

A representative synthetic route includes:

  • Preparation of 5-bromo-2-methoxypyridine-3-carboxylic acid or acid chloride:

    • Bromination of 2-methoxypyridine at the 5-position using brominating agents such as N-bromosuccinimide (NBS).
    • Oxidation or carboxylation at the 3-position to introduce the carboxylic acid or acid chloride functionality.
  • Activation of the Carboxylic Acid:

    • Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
  • Amide Coupling with Azepane:

    • Reaction of the acid chloride with azepane (a seven-membered cyclic secondary amine) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
    • The reaction is typically carried out at low temperatures (e.g., 0 to -78 °C) to control reactivity and minimize side reactions.
    • A base such as triethylamine or potassium carbonate is added to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques to obtain this compound with high purity.

Reaction Conditions and Yields

  • Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), methanol, or ethanol depending on the step.
  • Temperature: Controlled low temperatures (down to -78 °C) are used during acylation to prevent decomposition.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to avoid moisture and oxidation.
  • Yields: Reported yields for similar amide formation steps range around 70-75%, depending on reaction optimization and scale.

Industrial Scale Considerations

  • Industrial synthesis employs continuous flow reactors to enhance reaction control and scalability.
  • High-purity starting materials and automated quality control ensure consistent product quality.
  • Optimization focuses on maximizing yield, minimizing by-products, and reducing solvent use.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Bromination N-bromosuccinimide (NBS) Dichloromethane 0 to 25 °C 80-85 Selective bromination at 5-position
Carboxylation/Oxidation KMnO4 or other oxidants Aqueous/organic Room temp 65-70 Formation of carboxylic acid
Acid chloride formation Thionyl chloride (SOCl2) DCM or THF 0 to -10 °C 90-95 Activation of acid for amide coupling
Amide coupling with azepane Azepane, triethylamine (base) THF or DCM 0 to -78 °C 70-75 Formation of target amide compound
Purification Recrystallization or chromatography Various Ambient - Ensures high purity

Research Findings and Analysis

  • The presence of the bromo substituent on the pyridine ring allows for further functionalization via substitution or coupling reactions, making the synthetic route versatile.
  • The methoxy group at position 2 stabilizes the pyridine ring electronically, influencing reactivity during acylation and amide formation.
  • The azepane ring provides steric bulk and flexibility, which can affect the reaction kinetics and product solubility.
  • Controlled low-temperature conditions are critical to prevent side reactions such as over-bromination or decomposition of reactive intermediates.
  • The use of inert atmosphere prevents hydrolysis of acid chlorides and oxidation of sensitive groups.
  • Yields are generally moderate to high, with room for optimization by adjusting reagent stoichiometry and reaction times.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced azepane derivatives .

Scientific Research Applications

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs, as identified in CAS databases, include:

  • (3-Methoxyphenyl)(pyridin-3-yl)methanone : Replaces the azepane ring with a 3-methoxyphenyl group, reducing steric bulk but maintaining aromaticity.
  • 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone : Features an ethanone backbone with bromo and methoxy groups on pyridine, differing in the ketone’s position and side chain length.

Key Observations :

  • The azepane ring in the target compound introduces a larger, more flexible cyclic structure compared to smaller rings (e.g., morpholine or piperidine). Evidence suggests that cyclic side chains with 4–6 carbons optimize CB1 affinity , but the seven-membered azepane’s impact remains speculative.
  • Bromo and methoxy substituents on pyridine may enhance dipole moments and electronic interactions, as seen in studies of related carbothioates .
Electronic and Physical Properties
  • Dipole Moments: While direct data for the target compound are lacking, studies on (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone demonstrate that methoxy and amino groups significantly increase ground-state dipole moments (µg) . The bromo substituent in the target compound may further polarize the molecule, affecting solubility and reactivity.
  • Synthetic Pathways : Bromination methods using N-bromosuccinimide (NBS) (as in ) and ketone-forming reactions () could be applicable to synthesizing this compound, though specifics are unverified.

Data Table: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Biological Activity (CB1 Affinity) Dipole Moments (µg, µe) Synthesis Clues
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone Azepane, 5-Br, 2-MeO pyridine Not reported Not studied Likely bromination/NBS
(3-Methoxyphenyl)(pyridin-3-yl)methanone 3-MeO phenyl, pyridine Not reported Not studied Aromatic coupling
2-Bromo-1-(5-methoxypyridin-3-yl)ethanone Ethanone, 5-MeO, 3-Br pyridine Not reported Not studied NBS bromination
Indole-derived cannabinoids Morpholinoethyl/azepane-like side chains High affinity (4–6C chains) Not studied Substitution reactions

Biological Activity

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a seven-membered azepane ring, which is linked to a 5-bromo-2-methoxypyridine moiety. The molecular formula is C12H14BrN2O2C_{12}H_{14}BrN_{2}O_{2} with a molecular weight of approximately 284.15 g/mol. The structural components contribute to its unique reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.
  • Protein Interactions : The azepane ring allows for hydrogen bonding with polar residues in proteins, while the pyridine moiety can engage in π-π interactions, enhancing binding affinity.

Biological Activity

Research indicates that azepan derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures display significant antimicrobial activity against various pathogens.
  • Anticancer Effects : There is emerging evidence that azepane-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits lysine-specific demethylase 1

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, azepan derivatives were tested for their ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The results showed that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting potential as therapeutic agents against malignancies .

Case Study: Antimicrobial Effects
Another study evaluated the antimicrobial properties of azepan derivatives against several bacterial strains. The findings highlighted that certain modifications to the azepane structure enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .

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